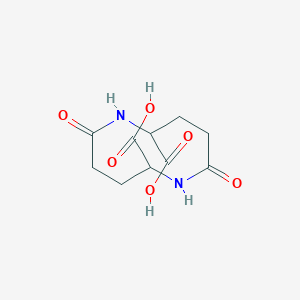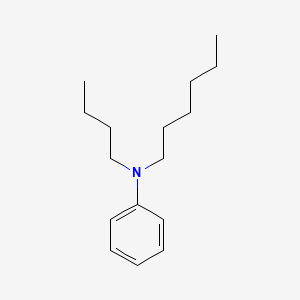
N-Butyl-N-hexylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-hexylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl and hexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-N-hexylaniline can be synthesized through a multi-step process involving the alkylation of aniline. The general synthetic route includes:
Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as sodium hydroxide to form N-butylaniline.
Further Alkylation: N-butylaniline is then reacted with hexyl bromide under similar conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-hexylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Aplicaciones Científicas De Investigación
N-Butyl-N-hexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of alkylated anilines in biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-hexylaniline involves its interaction with molecular targets such as enzymes and receptors. The alkyl groups on the nitrogen atom can influence its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylaniline: Similar structure but lacks the hexyl group.
N-Hexylaniline: Similar structure but lacks the butyl group.
N,N-Dibutylaniline: Contains two butyl groups instead of butyl and hexyl.
Uniqueness
N-Butyl-N-hexylaniline is unique due to the presence of both butyl and hexyl groups, which can influence its chemical reactivity and interaction with biological targets. This dual substitution can lead to distinct physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
65133-65-5 |
|---|---|
Fórmula molecular |
C16H27N |
Peso molecular |
233.39 g/mol |
Nombre IUPAC |
N-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-7-11-15-17(14-6-4-2)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
Clave InChI |
JCBBNZKAMMOLSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


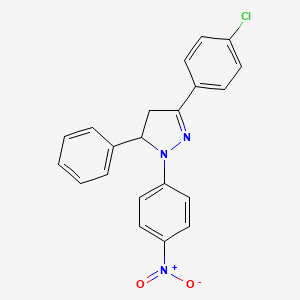
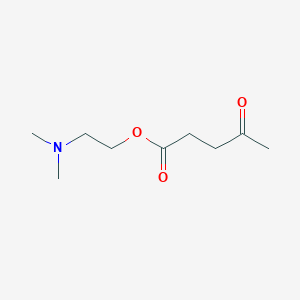
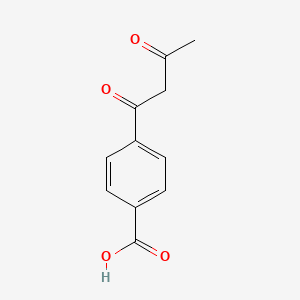
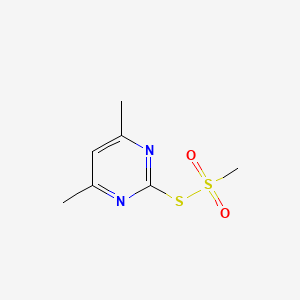
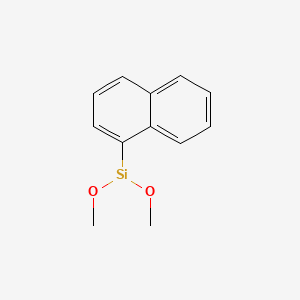

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
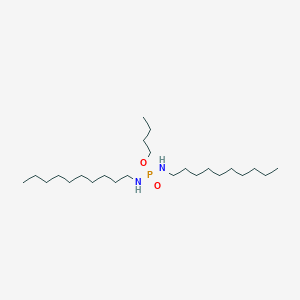
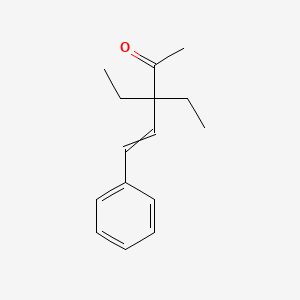
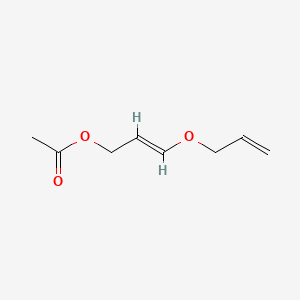

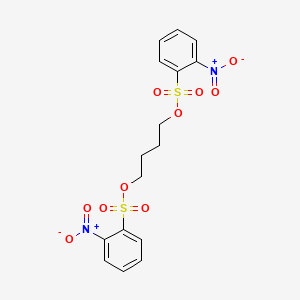
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
